Cas no 68029-58-3 ((2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide)

(2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide
- (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide
- 68029-58-3
- (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENETHIOAMIDE
- 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
- F6782-3789
- AKOS003581260
- NSC-275413
- CHEMBL1927524
- NSC275413
-
- インチ: InChI=1S/C12H13N3S/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7+
- InChIKey: RYCMWLHJBKLTHR-JXMROGBWSA-N
- SMILES: CN(C)C1=CC=C(C=C1)C=C(C#N)C(=S)N
計算された属性
- 精确分子量: 231.08301860g/mol
- 同位素质量: 231.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 85.1Ų
(2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-3789-10μmol |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-20mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-100mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-2μmol |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-25mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-75mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-5μmol |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-5mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-2mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6782-3789-40mg |
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
68029-58-3 | 40mg |
$140.0 | 2023-09-07 |
(2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
(2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamideに関する追加情報
Introduction to (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide (CAS No. 68029-58-3)
(2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide, with the CAS number 68029-58-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with a cyano group and a thioamide moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups makes it a versatile intermediate for the development of novel therapeutic agents.
The< strong>structure of (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide is characterized by a phenyl ring substituted with a dimethylamino group at the 4-position and a prop-2-enethioamide group at the 3-position. The cyano group at the 2-position further enhances its reactivity, making it a valuable building block for synthetic chemists. This compound belongs to the class of heterocyclic thioamides, which have been extensively studied for their pharmacological properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The< strong>biological activity of (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide has been explored in several preclinical studies. Its unique structural features suggest potential applications in the inhibition of enzymes involved in inflammation, cancer, and neurodegenerative diseases. For instance, the thioamide moiety has been shown to interact with biological targets in a manner similar to other known bioactive molecules.
One of the most compelling aspects of this compound is its< strong>synthetic utility. The conjugated system allows for facile functionalization at multiple positions, enabling the creation of derivatives with tailored properties. Researchers have utilized this compound as a precursor in the synthesis of more complex molecules, demonstrating its importance in drug discovery pipelines. The cyano group can be reduced to an amine or converted into other functional groups, while the thioamide can undergo nucleophilic substitution reactions.
The< strong>pharmacological potential of (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide has been investigated in several contexts. Studies have suggested that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system disorders. The dimethylamino group enhances lipophilicity, improving membrane permeability and bioavailability.
In terms of< strong>chemical reactivity, (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide participates in various organic transformations. The cyano group can be hydrolyzed to form an acid or reduced to an amine, while the thioamide can be converted into thiourea or other sulfur-containing derivatives. These reactions make it a versatile intermediate for constructing more complex molecules. Furthermore, its stability under various conditions allows for its use in multi-step synthetic routes without significant degradation.
The< strong>spectroscopic properties of this compound have also been well-documented. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to the various functional groups present in the molecule. Infrared (IR) spectroscopy shows characteristic peaks for the cyano group (~2225 cm⁻¹), the thioamide (~1630 cm⁻¹), and the amide (~1650 cm⁻¹). Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its structure.
In conclusion, (2E)-2-cyano-3-4-(dimethylamino)phenylprop-2-enethioamide is a compound with significant potential in pharmaceutical research and development. Its unique structure, combined with its synthetic utility and biological activity, makes it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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